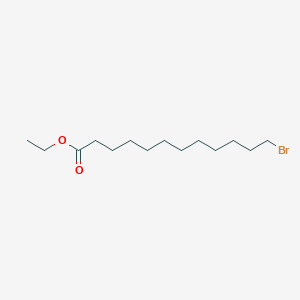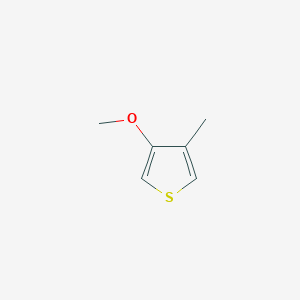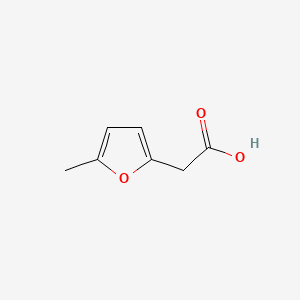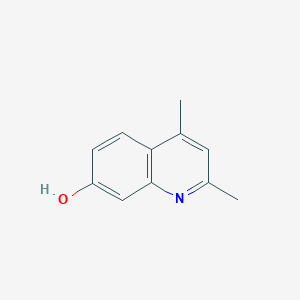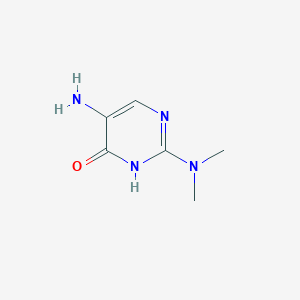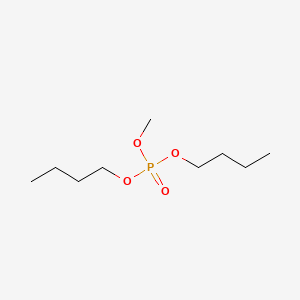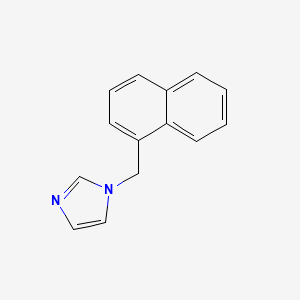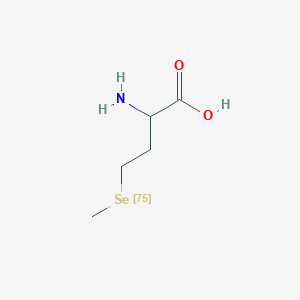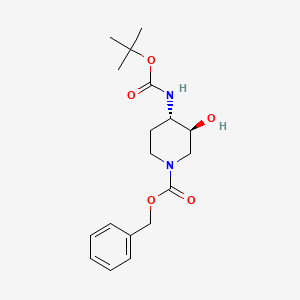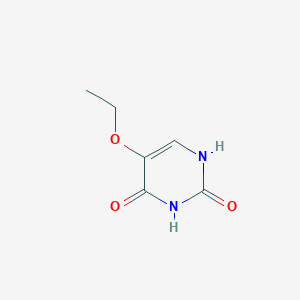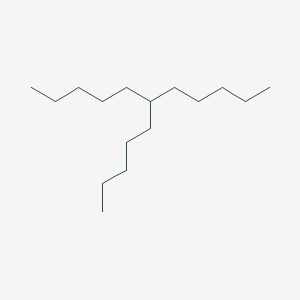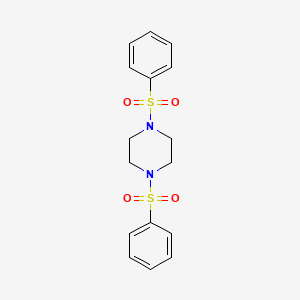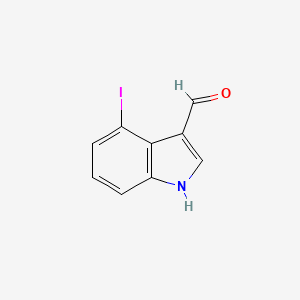
Dimethyl anthracene-9,10-dicarboxylate
Overview
Description
Dimethyl anthracene-9,10-dicarboxylate is a derivative of 9,10-Anthracenedicarboxylic acid, which is an anthracene-based dicarboxylic compound . It has a larger conjugating π-system that enables the development of fluorescent materials . It also exhibits interesting magnetic and luminescent properties .
Molecular Structure Analysis
In the crystal structure of the compound, there are two independent molecules, both of which are exactly centrosymmetric and therefore have a transoid arrangement of the ester substituents . The planes of these are inclined at 63.90 (4) and 61.02 (5) to the anthracene central ring in the two molecules because of steric interactions, preventing electronic delocalization .Scientific Research Applications
Polymer Modification
Dimethyl 2,6-anthracene dicarboxylate, a variant of Dimethyl anthracene-9,10-dicarboxylate, is used in synthesizing functional copolymers modified through Diels–Alder reactions. This modification process allows for the creation of materials with variable properties, such as soluble and hydrophobic polymers when grafted with N-alkylmaleimides, or hydrophilic polymers when grafted with maleimide-terminated poly(ethylene glycol) (Vargas, Kriegel, Collard, & Schiraldi, 2002).
Optical and Electronic Applications
Anthracene derivatives like 9,10-Dimethyl anthracene-9,10-dicarboxylate are used in optical and electronic applications. For instance, 9,10-bis(p-dimethylaminostyryl)anthracene exhibits unique photophysical properties, making it suitable for applications in photonics, including one- and two-photon emission and amplified spontaneous emission effects (Wang et al., 2012).
Coordination Chemistry
Anthracene derivatives are used in constructing multidecker aromatic compounds through π-π interactions. For example, the complexation of anthracene derivatives like 9,10-dimethylanthracene with silver(I) ion leads to the formation of high nuclearity in multilayer fashion, indicating potential applications in coordination chemistry and material science (Munakata et al., 2003).
Photocatalysis
9,10-Dimethylanthracene is involved in photocatalytic processes, where it undergoes reactions like oxygenation with Acr+-Mes in the presence of O2. This process is applicable in photocatalytic oxygenation, an area of interest in green chemistry and environmental applications (Kotani, Ohkubo, & Fukuzumi, 2004).
Molecular Engineering and Nanotechnology
Anthracene derivatives are instrumental in molecular engineering, especially in creating materials with specific photophysical properties. For instance, the use of anthracene-9,10-dicarboxylate in coordination polymers can result in photoluminescent materials with unique topological networks, making them relevant in nanotechnology and materials science (Liu et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives, including this compound, have been used in the development of materials for OLEDs. The modification of anthracene derivatives can lead to enhanced performance in OLEDs, demonstrating their significance in the field of display technology and electronics (Yu et al., 2011).
Properties
IUPAC Name |
dimethyl anthracene-9,10-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-11-7-3-5-9-13(11)16(18(20)22-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIABNGCIWEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554861 | |
| Record name | Dimethyl anthracene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73016-10-1 | |
| Record name | Dimethyl anthracene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


